L-丙氨酰-D-α-谷氨酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

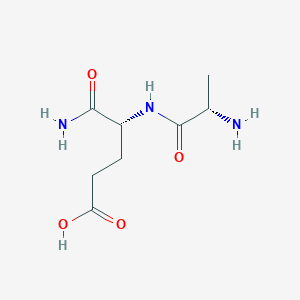

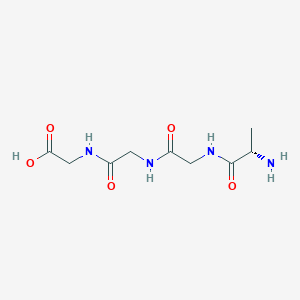

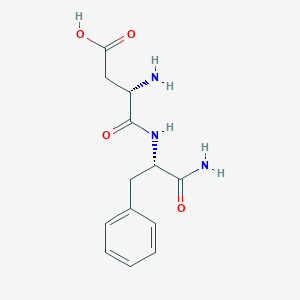

H-Ala-D-Glu-NH2 is a dipeptide composed of the amino acids alanine and glutamine. This compound is known for its high water solubility, thermal stability, and bioavailability. It is widely used in clinical treatments, post-operative rehabilitation, sports health care, and various other fields due to its beneficial properties .

科学研究应用

H-Ala-D-Glu-NH2 has a wide range of scientific research applications:

Chemistry: It is used as a stable source of glutamine in various chemical reactions and studies.

作用机制

Target of Action

L-Alanyl-D-Alpha-Glutamine, also known as Alanyl-glutamine, is a dipeptide consisting of alanine and glutamine . It primarily targets skeletal muscle cells and cells in the gastrointestinal tract . In skeletal muscle cells, it plays a crucial role in regulating metabolism and enhancing lean body mass . In the gastrointestinal tract, it provides a protective effect, reducing bacterial translocation and thus decreasing the risk of infections and related problems .

Mode of Action

L-Alanyl-D-Alpha-Glutamine interacts with its targets by being broken down into L-glutamine, an essential nutrient for the cells . This breakdown occurs gradually, allowing cells to utilize the released L-glutamine before it further degrades into ammonia and pyrrolidine carboxylic acid . This mode of action is beneficial as it prevents potential cell damage from ammonia .

Biochemical Pathways

L-Alanyl-D-Alpha-Glutamine affects several biochemical pathways. It enhances the expression of the 70-kDa heat shock protein (HSP70) via the hexosamine biosynthetic pathway . This protein plays a key role in regulating the early inflammatory response to muscle injury . Additionally, L-Alanyl-D-Alpha-Glutamine is involved in the synthesis of glutamine from glutamic acid, a process that is crucial for its function .

Pharmacokinetics

L-Alanyl-D-Alpha-Glutamine exhibits excellent solubility, about 10 times that of glutamine . This high solubility, coupled with its stability during sterilization procedures, makes it valuable in parenteral nutrition . It is also stable in cell culture mediums, unlike L-glutamine which spontaneously degrades .

Result of Action

The action of L-Alanyl-D-Alpha-Glutamine results in several molecular and cellular effects. It enhances lean body mass in skeletal muscles and reduces exercise-induced muscle damage . In the gastrointestinal tract, it reduces bacterial translocation, thereby decreasing the risk of infections and related problems such as diarrhea, dehydration, malabsorption, and electrolyte imbalance .

Action Environment

The action of L-Alanyl-D-Alpha-Glutamine is influenced by environmental factors. Its stability in aqueous solutions and during sterilization procedures makes it suitable for use in various environments, including cell culture mediums and parenteral nutrition solutions . Furthermore, its action can be influenced by the presence of other compounds. For example, in cell cultures, the presence of other amino acids can affect the rate at which L-Alanyl-D-Alpha-Glutamine is broken down into L-glutamine .

生化分析

Biochemical Properties

L-Alanyl-D-Alpha-Glutamine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and biomolecules, influencing their activity and function. One of the key enzymes it interacts with is glutamine synthetase, which catalyzes the synthesis of glutamine from glutamate and ammonia . Additionally, L-Alanyl-D-Alpha-Glutamine is involved in the regulation of heat shock proteins (HSPs), particularly HSP70, which helps maintain cellular homeostasis and promotes cell resistance to injury . The compound also modulates the activity of signaling proteins that activate protein degradation .

Cellular Effects

L-Alanyl-D-Alpha-Glutamine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it enhances the expression of HSP70 via the hexosamine biosynthetic pathway, which inhibits the NF-κB pathway, thereby promoting muscle recovery and reducing inflammation . The compound also affects the metabolism of rapidly dividing cells, such as enterocytes, fibroblasts, and immune cells, by serving as an oxidative fuel and replenishing intermediates of the tricarboxylic acid cycle .

Molecular Mechanism

The molecular mechanism of action of L-Alanyl-D-Alpha-Glutamine involves several pathways. It is converted to glutamate and then to 2-oxoglutarate via glutaminase and glutamate dehydrogenase, respectively . This conversion is followed by the tricarboxylic acid cycle, where 2-oxoglutarate is converted to malate, and then to pyruvate via NADP-dependent malic enzyme . L-Alanyl-D-Alpha-Glutamine also inhibits signaling proteins that activate protein degradation, but does not affect proteins that activate protein synthesis . Additionally, it enhances the expression of genes related to metabolism, signal transduction, and cell defense .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Alanyl-D-Alpha-Glutamine change over time. Studies have shown that chronic oral supplementation with L-Alanyl-D-Alpha-Glutamine can restore glutamine levels in plasma and muscle, increase the level of HSP70, and reduce inflammation and muscle damage . The compound’s stability and degradation have been investigated, revealing that it maintains its stability over time and has long-term protective effects on cellular function .

Dosage Effects in Animal Models

The effects of L-Alanyl-D-Alpha-Glutamine vary with different dosages in animal models. Studies have demonstrated that oral supplementation with the compound can attenuate tissue injury, inflammation, and immune suppression induced by intense exercise . The dosage must be carefully selected to avoid potential adverse effects. High doses of L-Alanyl-D-Alpha-Glutamine may lead to toxicity and other negative outcomes .

Metabolic Pathways

L-Alanyl-D-Alpha-Glutamine is involved in several metabolic pathways. It is synthesized from L-glutamate and ammonia by glutamine synthetase and is hydrolyzed to glutamate by glutaminase . The compound also participates in the tricarboxylic acid cycle, where it is converted to malate and then to pyruvate . These metabolic pathways are crucial for maintaining cellular energy and nitrogen balance.

Transport and Distribution

L-Alanyl-D-Alpha-Glutamine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within cells are influenced by its interactions with these transporters and proteins .

Subcellular Localization

The subcellular localization of L-Alanyl-D-Alpha-Glutamine affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that L-Alanyl-D-Alpha-Glutamine reaches the appropriate cellular locations to exert its effects.

准备方法

Synthetic Routes and Reaction Conditions

H-Ala-D-Glu-NH2 can be synthesized through chemical or enzymatic condensation of protected alanine and glutamine. One common method involves the use of mixed acid anhydrides and glutamine sodium salt solution, followed by hydrolysis and crystallization to obtain the final product . Another method involves the esterification of L-glutamic acid with concentrated hydrochloric acid as a catalyst, followed by the addition of triethylamine and subsequent purification steps .

Industrial Production Methods

Industrial production of H-Ala-D-Glu-NH2 often involves biotechnological processes. Metabolic engineering of Escherichia coli has been employed to produce this compound efficiently. By over-expressing specific enzymes and inactivating certain peptidases, the production yield can be significantly improved . Immobilized cells expressing amino acid ester acyltransferase have also been used for continuous production, offering better stability and higher efficiency .

化学反应分析

Types of Reactions

H-Ala-D-Glu-NH2 undergoes hydrolysis to release glutamine and alanine in vivo . It is stable in aqueous solutions and does not readily undergo oxidation or reduction under normal conditions.

Common Reagents and Conditions

The synthesis of H-Ala-D-Glu-NH2 typically involves reagents such as mixed acid anhydrides, glutamine sodium salt, concentrated hydrochloric acid, and triethylamine . The reaction conditions often include low temperatures (0-5°C) and controlled pH levels to ensure the stability and purity of the final product.

Major Products Formed

The primary products formed from the hydrolysis of H-Ala-D-Glu-NH2 are glutamine and alanine . These amino acids are essential nutrients for various biological processes.

相似化合物的比较

H-Ala-D-Glu-NH2 is unique due to its high solubility and stability compared to free glutamine. Similar compounds include:

Glycyl-L-Glutamine: Another dipeptide used in clinical practice, but with different stability and solubility properties.

L-Alanyl-L-Glutamine: A similar dipeptide with comparable applications but different stereochemistry.

H-Ala-D-Glu-NH2 stands out due to its enhanced stability and bioavailability, making it a preferred choice in various applications.

属性

IUPAC Name |

(4R)-5-amino-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-4(9)8(15)11-5(7(10)14)2-3-6(12)13/h4-5H,2-3,9H2,1H3,(H2,10,14)(H,11,15)(H,12,13)/t4-,5+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUHWWPUOXOIIR-CRCLSJGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277770.png)